Home > Products > Screening Compounds P145015 > 4-Hydroxy Duloxetine b-D-Glucuronide
4-Hydroxy Duloxetine b-D-Glucuronide - 741693-83-4

4-Hydroxy Duloxetine b-D-Glucuronide

Catalog Number: EVT-1704805
CAS Number: 741693-83-4
Molecular Formula: C24H27NO8S
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Hydroxy duloxetine glucuronide is a glycoside.
Source

4-Hydroxy Duloxetine β-D-Glucuronide is derived from Duloxetine, which is synthesized from various precursors in pharmaceutical manufacturing. The metabolic pathway involves enzymatic reactions primarily facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, leading to the formation of several metabolites including 4-Hydroxy Duloxetine.

Classification

This compound falls under the category of glucuronides, which are conjugates formed when glucuronic acid is added to a substrate, enhancing its solubility and facilitating excretion. It is classified as a pharmacologically active metabolite, contributing to the therapeutic profile of Duloxetine.

Synthesis Analysis

Methods

The synthesis of 4-Hydroxy Duloxetine β-D-Glucuronide typically involves two main steps: hydroxylation and glucuronidation.

  1. Hydroxylation: This step introduces a hydroxyl group at the 4-position of the naphthalene ring in Duloxetine, primarily catalyzed by cytochrome P450 enzymes.
  2. Glucuronidation: Following hydroxylation, the hydroxylated metabolite undergoes conjugation with glucuronic acid through the action of UDP-glucuronosyltransferases.

Technical Details

The synthesis can be performed in vitro using liver microsomes or recombinant enzymes that mimic the metabolic conditions found in vivo. The reaction conditions typically require specific pH levels and temperatures to optimize enzyme activity.

Molecular Structure Analysis

Structure

The molecular formula for 4-Hydroxy Duloxetine β-D-Glucuronide is C20_{20}H25_{25}N1_{1}O8_{8}. Its structure consists of:

  • A naphthalene ring system
  • A hydroxyl group at the 4-position
  • A glucuronic acid moiety attached via an ether bond

Data

  • Molecular Weight: Approximately 421.42 g/mol
  • CAS Number: 741693-83-4
  • InChI Key: YZLQXWZQYVYFQF-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-Hydroxy Duloxetine β-D-Glucuronide include:

  1. Formation from Duloxetine: Hydroxylation followed by glucuronidation.
  2. Hydrolysis: In certain conditions, it can revert to its parent compound or other metabolites.

Technical Details

These reactions are influenced by various factors such as pH, temperature, and the presence of competing substrates or inhibitors that may affect enzyme activity.

Mechanism of Action

Process

4-Hydroxy Duloxetine β-D-Glucuronide acts primarily as a metabolite that influences the pharmacological effects of Duloxetine. Its mechanism includes:

  1. Inhibition of Reuptake Transporters: Similar to its parent compound, this metabolite may also inhibit serotonin and norepinephrine transporters.
  2. Altered Pharmacokinetics: The glucuronidation process enhances solubility and facilitates renal excretion, impacting the bioavailability and half-life of Duloxetine.

Data

The pharmacodynamic properties of this metabolite contribute to both therapeutic effects and potential side effects observed in patients treated with Duloxetine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its glucuronide structure.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Reflecting its acidic nature due to the carboxylic acid group in glucuronic acid.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for quantification and purity assessment.

Applications

Scientific Uses

4-Hydroxy Duloxetine β-D-Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism of Duloxetine. Its presence in biological samples can be indicative of drug exposure and efficacy in clinical settings. Additionally, it serves as a reference standard in analytical chemistry for developing methods for measuring drug levels in plasma or urine.

Metabolic Pathways and Pharmacokinetic Dynamics of 4-Hydroxy Duloxetine β-D-Glucuronide

Role in Hepatic Biotransformation of Duloxetine

4-Hydroxy Duloxetine β-D-Glucuronide represents the predominant circulating metabolite of the antidepressant duloxetine following hepatic processing. Duloxetine undergoes extensive first-pass metabolism primarily mediated by cytochrome P450 enzymes, with CYP1A2 contributing approximately 90% and CYP2D6 approximately 10% of the initial oxidative metabolism [1] [2]. The initial phase I reaction generates 4-Hydroxy Duloxetine (4-HD) through aromatic hydroxylation at the naphthalene 4-position, which subsequently undergoes rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) to form the water-soluble conjugate 4-Hydroxy Duloxetine β-D-Glucuronide [2] [8].

This glucuronidation step represents a critical detoxification pathway that enhances the metabolite's aqueous solubility, facilitating renal elimination. Pharmacokinetic studies demonstrate that 4-Hydroxy Duloxetine β-D-Glucuronide achieves substantially higher systemic exposure compared to the parent drug, accounting for the majority of circulating plasma metabolites with duloxetine itself constituting less than 3% of total plasma radioactivity after administration of radiolabeled duloxetine [2] [7]. The extensive conversion to this glucuronide metabolite significantly reduces duloxetine's potential for tissue accumulation and prolongs its elimination half-life beyond that of the parent compound (approximately 120 hours versus 10.3 hours) [2].

Table 1: Major Duloxetine Metabolites in Human Plasma

MetaboliteChemical CharacteristicsRelative AbundanceDetection Method
4-Hydroxy Duloxetine β-D-GlucuronideGlucuronic acid conjugatePredominant circulating metaboliteHPLC-MS/MS
5-Hydroxy-6-methoxy Duloxetine SulfateSulfate conjugateMajor metaboliteHPLC-MS/MS
4,6-Dihydroxy Duloxetine GlucuronideGlucuronic acid conjugateMinor metaboliteHPLC-MS/MS
Unchanged DuloxetineParent compound<3% of total radioactivityHPLC-MS/MS

Source: [2] [7] [8]

Enzymatic Mechanisms of Glucuronidation: UGT Isoform Specificity

The conjugation of 4-Hydroxy Duloxetine involves the transfer of glucuronic acid from uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to the phenolic hydroxyl group of 4-Hydroxy Duloxetine, catalyzed by microsomal UDP-glucuronosyltransferase (UGT) enzymes. This reaction follows Michaelis-Menten kinetics, producing a β-configuration glucuronide linkage [4] [6]. The chemical structure of 4-Hydroxy Duloxetine β-D-Glucuronide has been characterized as 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-(naphthalenyl) β-D-glucopyranosiduronic acid, with the sodium salt form having a molecular weight of 511.52 g/mol (C₂₄H₂₆NNaO₈S) [5] [6].

While the specific UGT isoforms responsible for 4-Hydroxy Duloxetine glucuronidation remain experimentally uncharacterized, structural analogs and metabolic studies suggest potential involvement of hepatocyte-enriched UGTs including UGT1A1, UGT1A6, UGT1A9, and UGT2B7. These isoforms demonstrate high activity toward phenolic substrates and are expressed in human liver at concentrations sufficient for significant duloxetine metabolite processing [4]. The glucuronide metabolite exhibits greater polarity and molecular weight (495-511 g/mol) than the phase I precursor (4-HD, 298 g/mol), which facilitates its biliary excretion and subsequent renal clearance [3] [5].

Analytical challenges in quantifying this metabolite include potential ex vivo back-conversion (hydrolysis of the glucuronide to reform 4-HD) during sample processing. However, rigorous stability studies using LC-MS/MS methods have demonstrated that back-conversion is negligible when proper sample handling protocols are implemented, validating the accuracy of reported pharmacokinetic parameters [7].

Interspecies Variability in Metabolic Clearance and Excretion Patterns

Significant interspecies differences exist in the formation and elimination of 4-Hydroxy Duloxetine β-D-Glucuronide, with critical implications for preclinical-to-clinical extrapolation. Rodent models (rats and mice) demonstrate substantially faster metabolic clearance of duloxetine and its metabolites compared to humans. In rats administered duloxetine (40 mg/kg), the plasma concentration-time profiles of both duloxetine and 4-Hydroxy Duloxetine exhibit rapid absorption (Tₘₐₓ = 2-4 hours) and elimination phases [1]. Allometric scaling and liver blood flow (LBF) methods applied to rat data reveal that human exposure to 4-Hydroxy metabolites is significantly higher and more prolonged than predicted from rodent models [1].

Table 2: Comparative Pharmacokinetic Parameters of 4-Hydroxy Duloxetine Glucuronidation

SpeciesDose (mg/kg)Tmax (h)Metabolite:Cmax RatioPrimary Excretion RouteNotable Metabolic Differences
Human20-606>30:1 (metabolite:parent)Urine (70%)Higher conjugate abundance
Rat402-45-10:1Feces (20%) & UrineFaster clearance
Mouse121.58-15:1Feces (20%) & UrineNovel NAC adducts present

Source: [1] [2] [8]

Mice exhibit additional novel metabolic pathways not observed in humans, including the formation of five N-acetyl cysteine (NAc) adducts and one glutathione (GSH) adduct derived from 4-Hydroxy intermediates. These species-specific metabolites suggest potential differences in reactive intermediate formation and detoxification mechanisms between rodents and humans [8]. Despite these variations, the quantitative significance of 4-Hydroxy Duloxetine β-D-Glucuronide remains consistent across species, establishing it as a primary excretion vehicle for duloxetine-derived compounds in all mammalian systems studied [1] [8].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Metabolite Formation

Population pharmacokinetic modeling using NONMEM software has enabled quantitative prediction of 4-Hydroxy Duloxetine β-D-Glucuronide formation kinetics and its impact on duloxetine disposition. These models incorporate enzyme inhibition constants and metabolic rate parameters to simulate the effects of metabolic modulators on glucuronide formation. For example, propolis coadministration (15,000 mg/day) produces a statistically significant 28.0% increase in duloxetine Cₘₐₓ at steady-state through inhibition of CYP1A2-mediated oxidation, the rate-limiting step preceding glucuronidation [1].

The conversion of duloxetine to 4-Hydroxy metabolites followed by glucuronidation is mathematically described through systemic clearance parameters (CLₚₘ) and bioavailability terms (Fₚₘ), which are influenced by enzymatic inhibition. The inhibitory effect of propolis on the formation clearance of 4-HD is characterized by the equation:

CLₚₘ = 1.26 × [1 - (Iₘₐₓ × Doseₚₚₗ)/(Doseₚₚₗ + IC₅₀)]

Where Iₘₐₓ represents maximal inhibition, Doseₚₚₗ is the propolis dose, and IC₅₀ is the dose producing 50% inhibition (276 mg/kg for systemic metabolism) [1]. These mechanistic models successfully predicted a 20.2-24.6% increase in duloxetine AUCₛₛ in humans when co-administered with propolis, demonstrating the utility of integrated PK-PD approaches for forecasting metabolic interactions [1].

Age-related changes in duloxetine clearance also indirectly affect 4-Hydroxy Duloxetine β-D-Glucuronide formation. Population pharmacokinetic analyses reveal that duloxetine clearance decreases by approximately 3% per decade of life, primarily due to reduced CYP1A2 activity in elderly populations. While statistically significant, this reduction falls within the broad interindividual variability of duloxetine metabolism (>50%), indicating that age alone does not necessitate dosage adjustment. The safety profile remains comparable between elderly and younger patients, attributable to maintained metabolic clearance through glucuronidation pathways [9].

Properties

CAS Number

741693-83-4

Product Name

4-Hydroxy Duloxetine b-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C24H27NO8S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1

InChI Key

OBIZFSZXDHWUJZ-ANUWOGMRSA-N

SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.